![molecular formula C8H5Cl3O2 B3050556 Methyl 2,3,6-trichlorobenzoate CAS No. 2694-06-6](/img/structure/B3050556.png)
Methyl 2,3,6-trichlorobenzoate
Overview
Description
Methyl 2,3,6-trichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 . It is also known by other names such as 2,3,6-Trichlorobenzoic acid methyl ester and Benzoic acid, 2,3,6-trichloro-, methyl ester . The molecular weight of this compound is 239.5 g/mol .
Molecular Structure Analysis
The molecular structure of Methyl 2,3,6-trichlorobenzoate consists of a benzene ring substituted with three chlorine atoms and a methyl ester group . The compound contains a total of 18 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis
Methyl 2,3,6-trichlorobenzoate has several computed properties. It has a XLogP3 of 3.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 237.935512 g/mol . The topological polar surface area is 26.3 Ų , and it has a heavy atom count of 13 .Scientific Research Applications
- Abstract : Researchers have investigated the electroreduction of methyl monochlorobenzoates, methyl dichlorobenzoates, and methyl 2,3,4-trichlorobenzoate in different solvent-supporting electrolytes (SSE) . The rate of dechlorination, the main reaction, depends on the substitution pattern. Regioselectivity is observed for oligochloro derivatives.
- Abstract : Herbicides like 2,3,6-trichlorobenzoate, which are not intrinsically toxic, undergo biological degradation in soil . Soil microbial populations play a crucial role in breaking down such compounds.
- Abstract : Natural microbial populations can cometabolize 2,3,6-trichlorobenzoate . This process involves the simultaneous metabolism of the compound alongside other substrates.
Electroreduction Studies
Biological Degradation in Soil
Cometabolism by Microbes
Mechanism of Action
Target of Action
Methyl 2,3,6-trichlorobenzoate is a complex compound with a molecular formula of C8H5Cl3O2 .
Mode of Action
A study on the electroreduction of chlorinated methyl benzoates, including methyl 2,3,6-trichlorobenzoate, suggests that the rate of dechlorination, which is the main reaction, is dependent on the substitution pattern .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
A study on the electroreduction of chlorinated methyl benzoates, including methyl 2,3,6-trichlorobenzoate, suggests that the main reaction is dechlorination .
properties
IUPAC Name |
methyl 2,3,6-trichlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDHDKEHFFNQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346248 | |
Record name | Methyl 2,3,6-trichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,6-trichlorobenzoate | |
CAS RN |
2694-06-6 | |
Record name | Methyl 2,3,6-trichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,3,6-trichlorobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JM9JLC9LT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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